5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole
Overview
Description
“5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole” is a complex organic compound that contains a furan ring and an oxadiazole ring. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
The synthesis of “this compound” and its derivatives often involves the reaction of hydrazine hydrate with various chalcones in the presence of ethanol . Another method involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives has been studied using X-ray diffraction analysis and computer methods . The crystal structure of these compounds often exhibits a monoclinic symmetry .Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives are complex and can involve a variety of reactants and conditions . These reactions often result in the formation of new compounds with different properties and potential applications.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” and its derivatives can vary depending on the specific compound and its structure. For example, furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .Scientific Research Applications
Synthesis and Characterization
5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole and related compounds have been synthesized through various methods. For instance, Koparır, Çetin, and Cansiz (2005) synthesized 5-Furan-2yl[1,3,4]oxadiazole-2-thiol from furan-2-carboxylic acid hydrazide and described its thiol-thione tautomeric equilibrium (Koparır, Çetin, & Cansiz, 2005).
Antimicrobial Activities
Oxadiazole derivatives, including those with furan components, have been reported to possess significant antimicrobial properties. Başoğlu et al. (2013) synthesized and tested various azole derivatives for antimicrobial activities, demonstrating their potential in combating microorganisms (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Biological Activities and Drug Development
Oxadiazole or furadiazole compounds, including this compound, have been found to exhibit a broad range of chemical and biological properties, making them important in drug development. Siwach and Verma (2020) highlighted the various biological activities such as antibacterial, antitumor, antiviral, and antioxidant activities of these compounds (Siwach & Verma, 2020).
Tyrosinase Inhibition
The structural hybrids of furan-oxadiazole have shown promising biological activities, including tyrosinase inhibition, which is significant in skin whitening and melanoma treatment. Irfan et al. (2022) synthesized a series of benzofuran-oxadiazole molecules with significant tyrosinase inhibition activity (Irfan, Zahoor, Kamal, Hassan, & Kloczkowski, 2022).
Fluorescence Spectra Analysis
Specific features in the vibronic fluorescence spectra of oxadiazole and furan rings have been studied, providing insights into their potential applications in various fields. Vasil’eva et al. (2007) examined these features, contributing to the understanding of their molecular interactions (Vasil’eva, Voĭtova, Nurmukhametov, Belenky, & Luĭksaar, 2007).
Antitubercular Properties
Derivatives of this compound have been evaluated for antitubercular properties, demonstrating their potential in combating tuberculosis. Mathew et al. (2014) synthesized and evaluated a series of these derivatives against Mycobacterium tuberculosis, showing significant activity (Mathew, Suresh, Mathew, Sonia, & Krishnan, 2014).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of this compound are complex and involve multiple steps, including oxidation, reduction, and conjugation reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for different tissue types.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . The targeting of this compound to these compartments is often mediated by targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c1-2-5-9(6-3-1)11-13-12(16-14-11)10-7-4-8-15-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINKNWCODGPLKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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